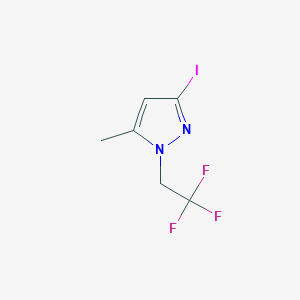

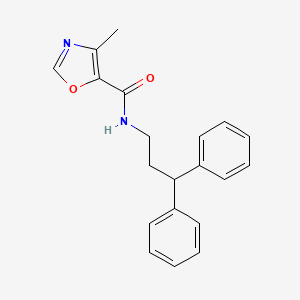

![molecular formula C18H18N2O2 B2473481 3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950398-30-8](/img/structure/B2473481.png)

3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a benzodiazepine core, which is a fused benzene and diazepine ring . The “3-methyl” and “5-(3-methylbenzoyl)” parts of the name suggest that there are methyl and 3-methylbenzoyl substituents on the diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including possibly this compound, can undergo various reactions. They can be metabolized in the liver, often by the cytochrome P450 system, to produce metabolites with similar psychoactive properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are usually crystalline solids under normal conditions, and they are typically lipophilic, enabling them to cross the blood-brain barrier .Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of benzodiazepine derivatives is in the field of corrosion inhibition. These compounds have been investigated for their ability to protect mild steel in acidic environments. For instance, derivatives such as 11-phenyl-2,3,4,10,11,11a-hexahydro-1H-dibenzo[b,e][1,4]diazepine have shown promising results as corrosion inhibitors. They act as mixed-type inhibitors, adsorbing onto the metal surface according to the Langmuir adsorption isotherm, thus forming a protective layer on the surface of the steel. Experimental results, supported by theoretical calculations including DFT and molecular dynamics simulations, have demonstrated the efficacy of these compounds in reducing the dissolution of iron ions in corrosive solutions T. Laabaissi, M. Rbaa, F. Benhiba, Z. Rouifi, U. P. Kumar, F. Bentiss, H. Oudda, B. Lakhrissi, I. Warad, A. Zarrouk (2021).

Material Synthesis

Benzodiazepine derivatives have also been explored for the synthesis of new materials. For example, new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives were synthesized, showcasing a variety of chemical modifications through reactions with different chemical agents. These compounds have been characterized by a range of analytical techniques, including IR, MS, 1H NMR, and elemental analysis, and their crystal structures have been determined by X-ray single-crystal diffraction Fang‐Ming Wang, Dan Bao, Ming Wang, Ming-jun Li, Li-Zhuang Chen, G. Han (2014).

Chemical Structural Studies

Research into the structural characteristics of caffeine and isocaffeine homologs, including benzodiazepine derivatives, has provided insights into the thermodynamics of these compounds. Studies have involved methylation and subsequent catalytic debenzylation processes, leading to the determination of thermodynamic parameters and total energy calculations through molecular-mechanics methods É. I. Ivanov, Y. E. Shapiro, G. Kalayanov, V. Y. Gorbatyuk, I. M. Yaroshchenko, E. G. Pykhteeva (1992).

Advanced Organic Synthesis Techniques

Innovative synthetic routes to dihydro- and tetrahydro-1,3-diazepines demonstrate the versatility of benzodiazepine derivatives in organic synthesis. Such methods involve treating substituted 1,4-diaminobutanes with acetamidine hydrochloride under mild conditions, potentially offering a general approach for synthesizing compounds within this class J. Desmarchelier, N. Evans, R. Evans, R. Johns (1968).

Mécanisme D'action

While the specific mechanism of action for this compound isn’t available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-5-(3-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-6-5-7-14(10-12)18(22)20-11-13(2)17(21)19-15-8-3-4-9-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUTFZZDMPMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)

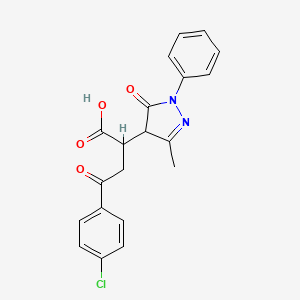

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)

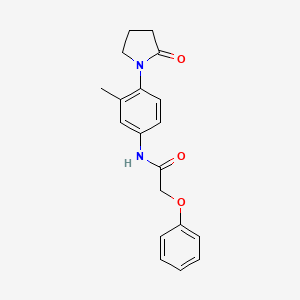

![1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2473416.png)

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2473417.png)

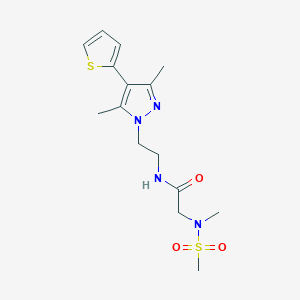

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)

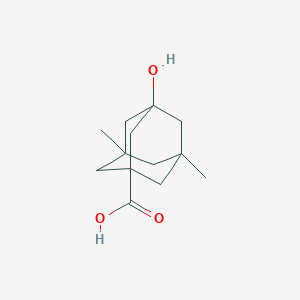

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

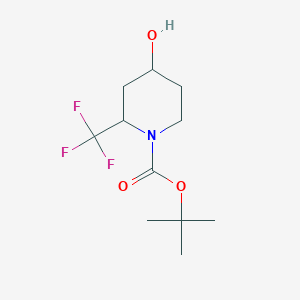

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)